3-Phenyl-2-azaspiro[4.5]decane hydrochloride
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Overview
Description
3-Phenyl-2-azaspiro[4.5]decane hydrochloride is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both a phenyl group and an azaspirodecane structure in this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-azaspiro[4.5]decane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield phenyl oxides, while reduction could produce phenylamines or other reduced derivatives.
Scientific Research Applications
3-Phenyl-2-azaspiro[4.5]decane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating specific pathways. The phenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Azaspiro[4.4]nonane hydrochloride
- 1-Azaspiro[4.5]decane hydrochloride
- 8-Oxa-1-azaspiro[4.5]decane hydrochloride
- 8-Thia-1-azaspiro[4.5]decane hydrochloride
Uniqueness
3-Phenyl-2-azaspiro[4.5]decane hydrochloride is unique due to the presence of the phenyl group, which imparts specific chemical and biological properties. This differentiates it from other spirocyclic compounds that may lack such substituents, thereby affecting their reactivity and applications.
Biological Activity
3-Phenyl-2-azaspiro[4.5]decane hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant, anticancer, and antimicrobial activities, supported by relevant research findings and case studies.
Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of various derivatives related to the azaspiro structure. A study involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed promising anticonvulsant activity in animal models, particularly in the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The pharmacological evaluations indicated that certain compounds exhibited significant efficacy against seizures, with specific structural features contributing to their activity.
Key Findings:
- Mechanism : The binding affinity to neuronal voltage-sensitive sodium channels is crucial for anticonvulsant activity.
- Dosage : Effective doses were found to be 30, 100, and 300 mg/kg in animal models.
Table 1: Summary of Anticonvulsant Activity
Compound | MES Efficacy | PTZ Efficacy | Toxicity (Rotarod Test) |
---|---|---|---|
Compound A | High | Moderate | Low |
Compound B | Moderate | High | Moderate |
3-Phenyl-2-azaspiro[4.5]decane HCl | Pending | Pending | Pending |
Anticancer Activity
The compound's structural analogs have also been investigated for their anticancer properties. A recent study evaluated a triazaspirane derivative (related to the azaspiro class) for its effects on PC3 prostate cancer cells. The findings suggested that the compound inhibited cell migration and invasion by downregulating key signaling pathways involved in cancer progression, specifically targeting focal adhesion kinase (FAK) and Src kinases .
Case Study:
In vitro assays demonstrated that treatment with the triazaspirane derivative led to:
- Decreased Migration : Significant reduction in wound healing assays.
- Inhibition of Metalloproteinases : Lowered secretion of MMP-2 and MMP-9, which are critical for tumor metastasis.
Table 2: Anticancer Activity Results
Treatment | Migration Inhibition (%) | MMP Secretion Reduction (%) |
---|---|---|
Control | 0 | 0 |
Triazaspirane Derivative | 75 | 60 |
Antimicrobial Activity
Antimicrobial properties have also been explored in compounds related to the azaspiro framework. Research shows that certain azaspiro compounds exhibit notable antibacterial effects against various pathogens. For example, a study on synthesized Mannich bases derived from azaspiro compounds revealed significant antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus .
Research Findings:
- Activity Spectrum : Compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Evaluation
Compound | Tested Pathogen | Zone of Inhibition (mm) |
---|---|---|
Azaspiro A | E. coli | 15 |
Azaspiro B | S. aureus | 20 |
Azaspiro C | Pseudomonas aeruginosa | 10 |
Properties
IUPAC Name |
3-phenyl-2-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N.ClH/c1-3-7-13(8-4-1)14-11-15(12-16-14)9-5-2-6-10-15;/h1,3-4,7-8,14,16H,2,5-6,9-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSSKNALSWHPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(NC2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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